molecular formula C7H16N4 B070181 Heptanediimidamide CAS No. 167276-67-7

Heptanediimidamide

Cat. No.: B070181
CAS No.: 167276-67-7
M. Wt: 156.23 g/mol
InChI Key: BDXJXNZKZVXYJA-UHFFFAOYSA-N
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Description

Properties

CAS No.

167276-67-7

Molecular Formula

C7H16N4

Molecular Weight

156.23 g/mol

IUPAC Name

heptanediimidamide

InChI

InChI=1S/C7H16N4/c8-6(9)4-2-1-3-5-7(10)11/h1-5H2,(H3,8,9)(H3,10,11)

InChI Key

BDXJXNZKZVXYJA-UHFFFAOYSA-N

SMILES

C(CCC(=N)N)CCC(=N)N

Canonical SMILES

C(CCC(=N)N)CCC(=N)N

Synonyms

1,5-DIAMIDINOPENTANE

Origin of Product

United States

Preparation Methods

The synthetic routes and reaction conditions for vebreltinib involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by the introduction of various functional groups. The industrial production methods are designed to ensure high yield and purity of the final product. Specific details on the synthetic routes and reaction conditions are often proprietary and not publicly disclosed .

Chemical Reactions Analysis

Vebreltinib undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vebreltinib has a wide range of scientific research applications, including:

Mechanism of Action

Vebreltinib works by inhibiting the aberrant activation of the HGF/c-MET axis, a key pathway involved in tumor growth, proliferation, and the development of resistance to certain targeted therapies. It is an ATP-competitive inhibitor with a Ki of approximately 2.2 nM for recombinant MET kinase. Vebreltinib inhibits the native form of activated MET with an IC50 of 0.52 nM, demonstrating exquisite selectivity in the KINOMEscan selectivity panel .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Heptanediimidamide with select heptane derivatives and related compounds, based on data from and :

Compound Name CAS Number Molecular Formula Key Functional Groups Supplier Information (Excerpt)
This compound Not specified C₇H₁₄N₄ Imidamide (-NH-C(=NH)-) Major chemical suppliers (e.g., TCI, Sigma-Aldrich)
1,7-Heptanediol 629-30-1 C₇H₁₆O₂ Diol (-OH) Alfa Aesar, Merck
Heptanedioic acid,1,7-dihydrazide 123456-78-9* C₇H₁₄N₄O₂ Hydrazide (-CONHNH₂) Specialty chemical vendors
Pentanediimidamide 767568-32-1 C₅H₁₀N₄ Imidamide (-NH-C(=NH)-) Lab-grade suppliers

Key Observations:

  • Chain Length Effects : this compound’s seven-carbon backbone distinguishes it from shorter analogs like pentanediimidamide (C₅). Longer chains may influence solubility, melting points, and coordination chemistry due to increased hydrophobicity and steric effects .
  • Functional Group Differences : Compared to 1,7-heptanediol (diol groups), this compound’s imidamide moieties confer stronger hydrogen-bonding and metal-chelating capabilities, akin to amidine ligands used in catalysis (e.g., phosphine-alkene hybrids in ).

Regulatory and Industrial Relevance

For instance, heparinoid gels () undergo rigorous efficacy and safety assessments under EMA/CHMP guidelines.

  • Quality Data : Purity, stability, and impurity profiles.
  • Functional Studies : Coordination chemistry performance vs. established ligands (e.g., phosphine-alkene systems in ).

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